molecular formula C18H18ClN3O2S B4754904 N-1,3-benzodioxol-5-yl-4-(3-chlorophenyl)-1-piperazinecarbothioamide

N-1,3-benzodioxol-5-yl-4-(3-chlorophenyl)-1-piperazinecarbothioamide

Cat. No. B4754904
M. Wt: 375.9 g/mol
InChI Key: ZLGOGRHHKBQXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-(3-chlorophenyl)-1-piperazinecarbothioamide, also known as BTCP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative and has been found to have various biochemical and physiological effects. In

Mechanism of Action

N-1,3-benzodioxol-5-yl-4-(3-chlorophenyl)-1-piperazinecarbothioamide is a selective serotonin reuptake inhibitor (SSRI) that inhibits the reuptake of serotonin in the brain. This results in an increase in serotonin levels, which can lead to changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-(3-chlorophenyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to changes in behavior, mood, and cognition. Additionally, N-1,3-benzodioxol-5-yl-4-(3-chlorophenyl)-1-piperazinecarbothioamide has been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzodioxol-5-yl-4-(3-chlorophenyl)-1-piperazinecarbothioamide in lab experiments is its selectivity for the serotonin transporter. This allows researchers to study the effects of serotonin specifically, without interference from other neurotransmitters. However, one limitation of using N-1,3-benzodioxol-5-yl-4-(3-chlorophenyl)-1-piperazinecarbothioamide is its potential toxicity. It has been found to be toxic to some cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-4-(3-chlorophenyl)-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of mood disorders, such as depression and anxiety. Additionally, N-1,3-benzodioxol-5-yl-4-(3-chlorophenyl)-1-piperazinecarbothioamide could be used to study the role of serotonin in the brain and its effects on behavior, mood, and cognition. Further research could also explore the potential toxicity of N-1,3-benzodioxol-5-yl-4-(3-chlorophenyl)-1-piperazinecarbothioamide and how it can be mitigated for use in lab experiments.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-(3-chlorophenyl)-1-piperazinecarbothioamide has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. It has been found to have an affinity for the serotonin transporter and has been used to study the role of serotonin in the brain. Additionally, N-1,3-benzodioxol-5-yl-4-(3-chlorophenyl)-1-piperazinecarbothioamide has been used to study the effects of serotonin on behavior, mood, and cognition.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c19-13-2-1-3-15(10-13)21-6-8-22(9-7-21)18(25)20-14-4-5-16-17(11-14)24-12-23-16/h1-5,10-11H,6-9,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGOGRHHKBQXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.